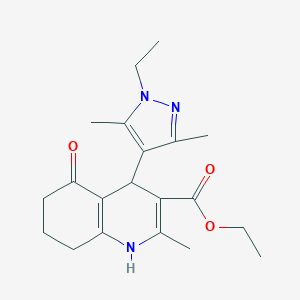![molecular formula C15H14ClN3OS B280268 3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280268.png)
3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It may also inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has also been shown to exhibit anti-inflammatory and antimicrobial effects. It may also have potential as a neuroprotective agent, as studies have suggested that it can protect neurons from oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new cancer therapies. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Future Directions
There are several future directions for the study of 3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide. One area of research could focus on further elucidating the compound's mechanism of action, which could provide insights into its potential use in drug development. Another direction could involve investigating the compound's potential as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases. Additionally, further studies could explore the compound's antimicrobial and anti-inflammatory effects, which could have applications in the development of new antibiotics and anti-inflammatory drugs.
Synthesis Methods
The synthesis of 3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 1-ethyl-4-(chloromethyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug development. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
Properties
Molecular Formula |
C15H14ClN3OS |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H14ClN3OS/c1-2-19-9-10(8-18-19)7-17-15(20)14-13(16)11-5-3-4-6-12(11)21-14/h3-6,8-9H,2,7H2,1H3,(H,17,20) |
InChI Key |
AVILLENRNLSFKD-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)

![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)

![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)

![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)
